N-Methyl-2-nitro-4-(trifluoromethyl)aniline CAS number
N-Methyl-2-nitro-4-(trifluoromethyl)aniline CAS number
An In-depth Technical Guide to N-Methyl-2-nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Methyl-2-nitro-4-(trifluoromethyl)aniline, including its chemical identity, physical properties, a representative synthesis protocol, potential applications in drug development, and essential safety and handling information.
Chemical Identity and Properties
N-Methyl-2-nitro-4-(trifluoromethyl)aniline is a substituted aniline compound. Its unique structure, featuring a trifluoromethyl group, a nitro group, and an N-methyl group on the aniline backbone, makes it a compound of interest for various chemical syntheses.
CAS Number: 20200-22-0[1][2][3]
Synonyms:
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BUTTPARK 45\09-97[4]
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N-Methyl-2-nitro-4-(trifluoromethyl)benzenamine[4]
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N-Methyl-N-[2-nitro-4-(trifluoromethyl)-phenyl]amine[4]
A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of N-Methyl-2-nitro-4-(trifluoromethyl)aniline
| Property | Value | Source |
| Molecular Formula | C8H7F3N2O2 | [1][2] |
| Molecular Weight | 220.15 g/mol | [1][2] |
| Melting Point | 73-75 °C | [1] |
| Boiling Point | 262.1 ± 40.0 °C (Predicted) | [1] |
| Density | 1.427 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -3.14 ± 0.25 (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1] |
Synthesis Protocol
Experimental Protocol: Synthesis of N-methyl-4-nitro-2-(trifluoromethyl)aniline [5]
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Reactants:
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3-nitrobenzotrifluoride (1.91 g, 10 mmol)
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N,N'-dimethylurea (1.76 g, 20 mmol)
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Sodium hydroxide (microbeads) (1.2 g, 30 mmol)
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Dimethyl sulfoxide (DMSO) (30 ml)
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-
Procedure:
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The reactants are combined and heated to 50°C.
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The reaction mixture is stirred for 4 hours while passing an airstream through it.
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After the reaction period, the mixture is diluted with ethyl acetate.
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The organic phase is washed repeatedly with a saturated soda solution.
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The organic phase is then dried over sodium sulfate.
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The solvent is removed to yield the crude product.
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-
Purification:
-
The crude product can be recrystallized from ethanol to improve purity.
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The logical workflow for this synthesis is depicted in the following diagram.
Caption: Figure 1: General Synthesis Workflow
Potential Applications in Drug Development
Trifluoromethylated aniline derivatives are important intermediates in the synthesis of pharmaceuticals.[6] For example, 4-Nitro-3-trifluoromethyl aniline is a key intermediate in the production of flutamide, a nonsteroidal antiandrogen drug used in the treatment of prostate cancer.[7][8] The trifluoromethyl group is crucial in modern drug design as it can improve a compound's lipophilicity, solubility, stability, and binding to target molecules.[6]
Given its structural similarities to these pharmacologically relevant intermediates, N-Methyl-2-nitro-4-(trifluoromethyl)aniline could potentially serve as a building block in the synthesis of novel therapeutic agents. Its reactive sites could be targeted for further chemical modifications to develop new drug candidates. The general role of such a compound in a drug discovery pipeline is illustrated below.
Caption: Figure 2: Role in Drug Discovery
Safety and Handling
Based on Material Safety Data Sheets (MSDS) for closely related nitro- and trifluoromethyl-anilines, this class of compounds should be handled with care. The following is a summary of general safety precautions.
Table 2: General Safety and Handling Precautions
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[9] A NIOSH/MSHA-approved respirator may be necessary if exposure limits are exceeded or if irritation occurs.[9] |
| Engineering Controls | Use only outdoors or in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[10] |
| Handling | Avoid breathing dust, vapor, mist, or gas.[10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke when using this product. |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[9][10] Store locked up. |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[9] |
| First Aid (Skin) | Wash with plenty of soap and water. Take off contaminated clothing and wash before reuse. Get medical advice if irritation occurs.[9] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| First Aid (Ingestion) | Rinse mouth. Immediately call a poison center or doctor. |
The following diagram outlines the standard procedure for handling a chemical spill of this nature.
Caption: Figure 3: Spill Response Workflow
References
- 1. N-METHYL-2-NITRO-4-(TRIFLUOROMETHYL)ANILINE CAS#: 20200-22-0 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. N-METHYL-2-NITRO-4-(TRIFLUOROMETHYL)ANILINE | 20200-22-0 [amp.chemicalbook.com]
- 4. N-METHYL-2-NITRO-4-(TRIFLUOROMETHYL)ANILINE CAS#: 20200-22-0 [amp.chemicalbook.com]
- 5. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 6. jelsciences.com [jelsciences.com]
- 7. Page loading... [wap.guidechem.com]
- 8. guidechem.com [guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
